REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=C([CH:7]=[C:8]([F:17])[C:9]=1[N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])C#N.[OH-:18].[Na+].[CH2:20]([OH:22])[CH3:21]>>[F:1][C:2]1[CH:3]=[C:21]([CH:7]=[C:8]([F:17])[C:9]=1[N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[C:20]([OH:18])=[O:22] |f:1.2|
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=C(C1N(CCO)CCO)F
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was then partitioned between EtOAc (800 ml) and HCl (330 ml, 0.4 M)
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Type
|
WASH
|
Details
|
the aqueous layer washed with EtOAc (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The solid recrystallized from EtOAc (100 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1N(CCO)CCO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |